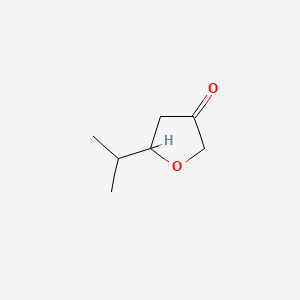

3(2H)-Furanone, dihydro-5-isopropyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5-Dihydro-5-isopropylfuran-3(2H)-one is an organic compound with the molecular formula C7H12O2 It is a furan derivative, characterized by a furan ring that is partially hydrogenated and substituted with an isopropyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4,5-Dihydro-5-isopropylfuran-3(2H)-one can be synthesized through several methods. One common approach involves the hydrogenation of 5-isopropylfuran-3(2H)-one under controlled conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated pressures and temperatures.

Industrial Production Methods

In an industrial setting, the production of 4,5-Dihydro-5-isopropylfuran-3(2H)-one may involve continuous flow hydrogenation processes. These processes allow for the efficient and scalable production of the compound, ensuring consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production.

Análisis De Reacciones Químicas

Types of Reactions

4,5-Dihydro-5-isopropylfuran-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furanones or other oxygenated derivatives.

Reduction: Further reduction can lead to the formation of fully saturated furan derivatives.

Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of furanones and other oxygenated compounds.

Reduction: Formation of fully saturated furan derivatives.

Substitution: Formation of substituted furan derivatives with various functional groups.

Aplicaciones Científicas De Investigación

4,5-Dihydro-5-isopropylfuran-3(2H)-one has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 4,5-Dihydro-5-isopropylfuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

2,3-Dihydro-5-methylfuran: Another furan derivative with a similar structure but different substituents.

4,5-Dihydro-2-methylfuran: A compound with a similar furan ring but different substitution pattern.

Uniqueness

4,5-Dihydro-5-isopropylfuran-3(2H)-one is unique due to its specific substitution pattern and the presence of the isopropyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Actividad Biológica

3(2H)-Furanone, dihydro-5-isopropyl- is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine, supported by data tables and relevant case studies.

Chemical Structure and Properties

3(2H)-Furanone, dihydro-5-isopropyl- is characterized by its furanone ring structure, which is known to influence various biological activities. The compound's unique substitution patterns contribute to its reactivity and interaction with biological targets.

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that 3(2H)-furanones exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus. The inhibition zones measured were 16.44 mm for E. coli and 21.22 mm for S. aureus, indicating a strong antimicrobial effect with percentage inhibitions of 66.76% and 82.49%, respectively .

2. Anti-inflammatory Effects

The anti-inflammatory potential of furanones has been investigated extensively. A study focusing on cyclooxygenase (COX) inhibitors found that derivatives of furanones can inhibit COX-1 and COX-2 enzymes, leading to reduced inflammation. Specifically, a derivative exhibited an IC50 value of 2.8 μM for COX-1 inhibition and demonstrated significant anti-inflammatory activity in vivo .

3. Antitumor Activity

Furanones have shown promise in cancer treatment through their ability to enhance the efficacy of existing antitumor drugs. The compound's interaction with known chemotherapeutic agents has been documented, suggesting a synergistic effect that could improve treatment outcomes for various cancers, including breast cancer (MCF-7) and squamous cell carcinoma (HSC-3). The IC50 values for cytotoxicity were found to be 10 μM and 7.5 μM for these cell lines, respectively .

The biological activities of 3(2H)-furanone are largely attributed to its ability to modulate key enzymatic pathways:

- Inhibition of Cyclooxygenase Enzymes : By inhibiting COX enzymes, 3(2H)-furanone reduces the production of pro-inflammatory mediators, contributing to its anti-inflammatory effects.

- Synergistic Interactions with Antitumor Drugs : The compound enhances the cytotoxic effects of drugs like gefitinib and 5-fluorouracil, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

A detailed investigation into the antimicrobial properties of 3(2H)-furanone revealed its effectiveness against common pathogens. The study utilized agar diffusion methods to assess the diameter of inhibition zones across different concentrations.

| Pathogen | Inhibition Zone (mm) | Percentage Inhibition (%) |

|---|---|---|

| E. coli | 16.44 | 66.76 |

| S. aureus | 21.22 | 82.49 |

This data underscores the compound's potential as a natural antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

The anti-inflammatory effects were evaluated using carrageenan-induced paw edema models in rats:

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | - |

| Furanone (0.01 mmol/kg) | 54 |

The results suggest that furanone derivatives could serve as effective treatments for inflammatory conditions.

Propiedades

Número CAS |

34004-69-8 |

|---|---|

Fórmula molecular |

C7H12O2 |

Peso molecular |

128.17 g/mol |

Nombre IUPAC |

5-propan-2-yloxolan-3-one |

InChI |

InChI=1S/C7H12O2/c1-5(2)7-3-6(8)4-9-7/h5,7H,3-4H2,1-2H3 |

Clave InChI |

KZSGEGRJWKIRMC-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1CC(=O)CO1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.